molecular formula C11H23NO B13091250 1-(1-Amino-3-methylbutyl)cyclohexan-1-ol

1-(1-Amino-3-methylbutyl)cyclohexan-1-ol

Cat. No.: B13091250
M. Wt: 185.31 g/mol
InChI Key: NQHNLQHVNSSRRN-UHFFFAOYSA-N
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Description

1-(1-Amino-3-methylbutyl)cyclohexan-1-ol is a chemical compound with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . This compound is characterized by a cyclohexane ring substituted with an amino group and a methylbutyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Amino-3-methylbutyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-amino-3-methylbutane under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Amino-3-methylbutyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like thionyl chloride or acyl chlorides.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Halides or esters.

Scientific Research Applications

1-(1-Amino-3-methylbutyl)cyclohexan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Amino-3-methylbutyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The cyclohexane ring provides a hydrophobic environment that can interact with lipid membranes and other hydrophobic regions in proteins.

Comparison with Similar Compounds

  • 1-(1-Amino-2-methylpropyl)cyclohexan-1-ol
  • 1-(1-Amino-4-methylpentyl)cyclohexan-1-ol
  • 1-(1-Amino-3-methylbutyl)cyclopentan-1-ol

Comparison: 1-(1-Amino-3-methylbutyl)cyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different steric and electronic effects, leading to distinct properties and applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-amino-3-methylbutyl)cyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-9(2)8-10(12)11(13)6-4-3-5-7-11/h9-10,13H,3-8,12H2,1-2H3

InChI Key

NQHNLQHVNSSRRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCCCC1)O)N

Origin of Product

United States

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